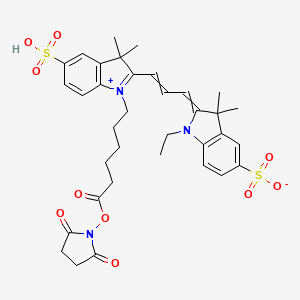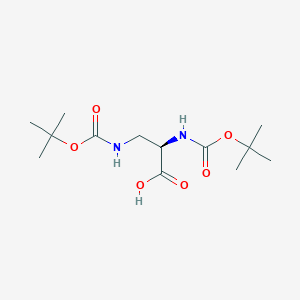
花青素 3, SE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CY3-SE,也称为磺酰基-Cy3 NHS 酯,是一种用于标记生物分子的反应性荧光染料。它是花青染料家族的成员,以其明亮的荧光和稳定性而闻名。 CY3-SE 由于其能够以高特异性和效率标记蛋白质、肽和核酸,在生物学和生物化学研究中特别有用 .
科学研究应用
CY3-SE 由于其优异的荧光特性而广泛用于科学研究。其一些关键应用包括:
免疫细胞化学: CY3-SE 用于标记抗体,以检测细胞和组织中的特定蛋白质。
流式细胞术: CY3-SE 标记的抗体用于流式细胞术,以分析大量细胞群体中细胞表面标志物和细胞内蛋白质的表达.
基因组学: CY3-SE 用于标记核酸,用于各种基因组学应用,包括荧光原位杂交 (FISH)、定量 PCR (qPCR) 和 DNA 测序.
蛋白质-蛋白质相互作用: CY3-SE 用于荧光共振能量转移 (FRET) 测定,以研究蛋白质-蛋白质相互作用和构象变化.
作用机制
CY3-SE 的作用机制涉及染料的 NHS 酯基与靶生物分子的伯胺基之间形成共价键。该反应形成稳定的酰胺键,导致生物分子被荧光标记。 CY3-SE 的荧光归因于花青染料部分的激发,当被合适的灯光源激发时,它会在特定波长处发射光 .
生化分析
Biochemical Properties
Cyanine 3, SE interacts with various biomolecules, including DNA, albumins, and other proteins . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth . For instance, the fluorescence quantum yield of Cyanine 3, SE linked covalently to DNA depends on the type of linkage used for attachment, DNA sequence, and secondary structure .
Cellular Effects
Cyanine 3, SE has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and is known to have a high affinity for tumor cells . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cyanine 3, SE involves noncovalent interactions with biomolecules, leading to changes in the properties of these dyes . These interactions can lead to changes in gene expression and enzyme activity. For instance, the covalent binding of Cl-containing cyanine dyes with albumin enhances the optical properties and improves biosafety .
Temporal Effects in Laboratory Settings
The effects of Cyanine 3, SE change over time in laboratory settings. Its fluorescence efficiency is known to be sequence-dependent, with adjacent purines increasing the fluorescence intensity of Cyanine 3, SE . The fluorescence properties of Cyanine 3, SE are also affected by the solubility and rotational degrees of freedom .
Transport and Distribution
Cyanine 3, SE is transported and distributed within cells and tissues. It is known to accumulate in solid tumors when incubated with cells at concentrations over 1 μM . The uptake of Cyanine 3, SE in cancer cells is concerted actions exerted by hypoxia and activation of HIF1alpha/OATPs signaling leading to enhanced dye uptake .
Subcellular Localization
Cyanine 3, SE is localized in specific subcellular compartments. For instance, one study showed that Cyanine 3, SE perfectly overlapped with the green fluorescence of a commercial mitochondrial tracker, indicating its localization in mitochondria .
准备方法
合成路线和反应条件
CY3-SE 是通过花青染料与 N-羟基琥珀酰亚胺 (NHS) 酯反应合成的。该过程涉及在偶联剂(如二环己基碳二亚胺 (DCC))存在下,使用 NHS 活化染料的羧基。 该反应通常在无水有机溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中,在惰性条件下进行,以防止水解 .
工业生产方法
在工业环境中,CY3-SE 的生产涉及使用自动化反应器进行大规模合成。该过程针对高产率和纯度进行了优化,对反应条件(如温度、pH 值和溶剂组成)进行了严格控制。 最终产品使用柱色谱和结晶等技术进行纯化,以确保其满足研究应用所需的规格 .
化学反应分析
反应类型
CY3-SE 主要进行取代反应,其中 NHS 酯基与生物分子上的伯胺反应形成稳定的酰胺键。 该反应具有高度特异性和效率,使 CY3-SE 成为标记蛋白质、肽和核酸的理想试剂 .
常见试剂和条件
CY3-SE 的标记反应通常在 pH 值范围为 7-9 的缓冲液中进行。常用的缓冲液包括磷酸钠、HEPES 和碳酸盐/碳酸氢盐缓冲液。 该反应通常在室温或略微升高的温度下进行,以确保完全标记 .
主要产物
CY3-SE 与生物分子反应的主要产物是荧光标记的蛋白质、肽或核酸。 这些标记的生物分子保留其生物活性,可用于各种分析和成像应用 .
相似化合物的比较
CY3-SE 是花青染料家族的一部分,其中包括其他染料,如 Cy3、Cy5 和 Cy7。这些染料的光谱特性和应用不同:
CY3-SE 在与伯胺形成稳定的酰胺键方面的独特之处使其高度特异性和高效地标记生物分子。 其明亮的荧光和稳定性使其成为各种研究应用中的宝贵工具 .
属性
CAS 编号 |
146368-16-3 |
|---|---|
分子式 |
C35H41N3O10S2 |
分子量 |
727.8 g/mol |
IUPAC 名称 |
(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |
InChI 键 |
SOVMUUCAZOFIQP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
纯度 |
97%min |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















